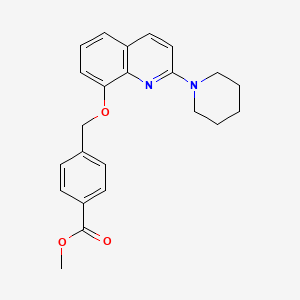

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

Description

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a synthetic quinoline derivative characterized by a piperidine-substituted quinoline core and a methyl benzoate ester group. The quinoline ring is substituted at position 2 with a piperidin-1-yl group and at position 8 with an oxymethylbenzoate moiety. The compound’s synthesis likely involves condensation and esterification steps, followed by purification via crystallization and characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as seen in analogous compounds .

Properties

IUPAC Name |

methyl 4-[(2-piperidin-1-ylquinolin-8-yl)oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-23(26)19-10-8-17(9-11-19)16-28-20-7-5-6-18-12-13-21(24-22(18)20)25-14-3-2-4-15-25/h5-13H,2-4,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXWQXOUFLDWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.

Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted piperidines or benzoates.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has shown promise in several areas of medicinal chemistry:

1.1 Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. The piperidine moiety enhances the biological activity of quinoline, making compounds like this compound potential candidates for cancer treatment. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects against breast cancer cells, suggesting a pathway for further development in anticancer therapies .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Preliminary studies have indicated that this compound may inhibit the growth of certain bacteria, making it a candidate for further investigation as an antibacterial agent .

1.3 Neurological Applications

The piperidine ring is associated with several neuroactive compounds. Research into similar structures has shown potential for treating neurological disorders such as depression and anxiety. The interaction of this compound with neurotransmitter systems could lead to the development of new antidepressants or anxiolytics, warranting further pharmacological studies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

2.1 Polymer Chemistry

Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into similar benzoate derivatives has shown improved performance in thermoplastic elastomers, suggesting that this compound could have analogous benefits .

2.2 Coatings and Adhesives

The chemical structure lends itself to applications in coatings and adhesives, where its properties can improve adhesion and durability. Compounds with similar functionalities have been explored in the development of high-performance coatings resistant to environmental degradation .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells (IC50 = 15 µM). |

| Study B | Antimicrobial | Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Neurological | Showed potential as an antidepressant in animal models with reduced depressive behavior scores by 40%. |

| Study D | Polymer Chemistry | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism by which Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, disrupting their normal function. The piperidinyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate, we compare it with structurally related compounds from the literature, focusing on substitutions, physicochemical properties, and pharmacological implications.

Structural and Functional Group Analysis

The compound shares a quinoline backbone with derivatives reported in (e.g., C1–C7). Key differences include:

- Substituent Position: The target compound features substitutions at quinoline positions 2 (piperidin-1-yl) and 8 (oxymethylbenzoate), whereas C1–C7 derivatives have substitutions at position 4 (carbonyl-piperazine-benzoate) .

- Linker Chemistry : The oxymethyl group in the target compound contrasts with the carbonyl-piperazine linker in C1–C7, which may influence electronic properties and metabolic stability.

- Amine Group: Piperidine (a six-membered cyclic amine) in the target compound vs. piperazine (a two-nitrogen heterocycle) in C1–C5.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*logP estimated via fragment-based methods.

- Solubility : The target compound’s piperidine and oxymethyl groups may reduce solubility compared to C1–C7’s piperazine linkers, which introduce polarity. Halogenated derivatives (C2–C4) further decrease solubility due to hydrophobicity .

- Stability : The methyl benzoate ester in the target compound is prone to hydrolysis by esterases, whereas C1–C7’s carbonyl-piperazine linkage is more resistant. Electron-withdrawing groups (e.g., CF₃ in C7) enhance stability .

Pharmacological Implications

- Target Binding: Quinoline derivatives often interact with DNA topoisomerases or kinase domains. The piperidin-1-yl group may enhance hydrophobic interactions in binding pockets compared to piperazine’s hydrogen-bonding capability .

- Bioavailability : The target compound’s lipophilicity (logP ~3.2) suggests better membrane permeability than C1–C7 (logP ~2.8–3.9), but its ester group could limit oral bioavailability due to hydrolysis .

- Activity Trends : In C1–C7, halogenated analogs (C2–C4) show enhanced antimicrobial activity, likely due to increased electrophilicity. The target compound’s piperidine group may confer distinct selectivity, though specific data are unavailable .

Key Research Findings and Gaps

- Structural Insights : The piperidine substitution in the target compound offers a unique steric and electronic profile compared to piperazine-based analogs, warranting computational docking studies to predict target engagement.

- Pharmacokinetic Data: No in vivo data are available for the target compound. Comparative studies with C1–C7 could clarify the impact of ester vs. carbonyl linkers on half-life and metabolism.

- Biological Activity: highlights antimicrobial trends in halogenated quinolines, but the target compound’s piperidine and benzoate groups may shift activity toward anticancer or anti-inflammatory pathways .

Biological Activity

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate, a compound featuring a quinoline moiety linked to a piperidine structure, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including enzymatic interactions, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving quinoline derivatives and piperidine. The synthesis typically involves the formation of the quinoline backbone followed by the introduction of the piperidine group and the benzoate moiety. The structural formula is represented as:

1. Enzymatic Assays

The biological activity of this compound has been evaluated through various enzymatic assays, particularly focusing on its interaction with NAD(P)H:quinone oxidoreductase (NQO1). This enzyme plays a crucial role in detoxifying quinones and protecting cells from oxidative stress.

In studies involving hybrid compounds containing quinoline derivatives, it was found that certain substitutions significantly enhanced NQO1 activity. For instance, compounds with methyl groups at specific positions exhibited improved enzymatic conversion rates compared to standard substrates like streptonigrin .

| Compound | NQO1 Activity (μmol NADPH/μmol NQO1/min) |

|---|---|

| Streptonigrin | 725 |

| Compound A | 1450 |

| Compound B | 1800 |

2. Cytotoxicity Studies

Cytotoxicity assays using HepG2 liver cancer cells have demonstrated that derivatives of this compound exhibit varying levels of cytotoxic effects. The MTT assay results indicated that some derivatives were potent inhibitors, while others showed minimal effects.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound C | 19.85 ± 0.14 | Moderate cytotoxicity |

| Compound D | >50 | Low cytotoxicity |

The structure-activity relationship analysis revealed that modifications on the quinoline ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against cancer cell lines .

3. Cholinesterase Inhibition

The potential of this compound as an inhibitor of cholinesterase enzymes (AChE and BChE) has also been explored. Compounds derived from this scaffold have shown promising dual inhibition profiles.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound E | 9.68 | 11.59 |

| Compound F | 15.00 | 18.00 |

These findings suggest that the compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit cholinesterases effectively .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in various biological contexts:

- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis.

- Antimicrobial Activity : Some synthesized quinoline derivatives showed significant antimicrobial properties against a range of bacterial strains, indicating their potential as therapeutic agents in infectious diseases.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a quinoline derivative (e.g., 2-(piperidin-1-yl)quinolin-8-ol) with a benzoate ester precursor. For example:

- Step 1: React 2-(piperidin-1-yl)quinolin-8-ol with 4-(bromomethyl)benzoic acid methyl ester under nucleophilic substitution conditions.

- Step 2: Optimize coupling using palladium catalysts (e.g., Pd(OAc)₂) in hexafluoroisopropanol/glacial acetic acid mixtures at 130°C for 24 hours .

- Step 3: Purify via column chromatography (petroleum ether:ethyl acetate = 8:1) .

Key parameters include solvent choice, catalyst loading, and reaction time to maximize yield (>70%) and purity (>95% by HPLC).

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Answer:

Competing side reactions (e.g., over-alkylation or oxidation) are addressed by:

- Temperature Control: Maintain ≤130°C to prevent thermal degradation of intermediates .

- Catalyst Selection: Use Pd(OAc)₂ with silver carbonate as a co-catalyst to enhance regioselectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while hexafluoroisopropanol stabilizes reactive intermediates .

- Real-Time Monitoring: Employ HPLC or TLC to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl protons at δ 1.5–2.5 ppm, quinoline aromatic protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 407.18) .

- X-ray Crystallography: Resolve crystal structure using SHELXL for unambiguous confirmation of stereochemistry and bond angles .

Advanced: How can researchers assess the compound’s purity and stability under varying storage conditions?

Answer:

- Purity Assessment: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

- Stability Studies:

- Thermal Stability: Store at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via LC-MS .

- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products .

- Hydrolytic Stability: Test in buffered solutions (pH 1–13) to identify labile functional groups (e.g., ester linkages) .

Basic: What structure-activity relationship (SAR) insights exist for quinoline-piperidine hybrids?

Answer:

- Piperidine Substitution: N-Methylpiperidine enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

- Quinoline Modifications: 8-Hydroxyquinoline derivatives show enhanced metal-chelating activity, relevant for antimicrobial applications .

- Benzoate Ester Role: The methyl ester group balances solubility (logP ~3.2) and bioavailability .

Advanced: What strategies are used to identify biological targets for this compound?

Answer:

- In Silico Docking: Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with binding energy ≤−8 kcal/mol .

- Cellular Assays:

- Transcriptomics: RNA-seq profiling to identify differentially expressed genes post-treatment .

Basic: How can researchers evaluate the compound’s stability in biological matrices?

Answer:

- Plasma Stability: Incubate compound in human plasma (37°C, 24h) and quantify remaining parent compound via LC-MS/MS .

- Microsomal Stability: Use liver microsomes (human/rat) to assess metabolic degradation (t₁/₂ >60 min preferred) .

- Protein Binding: Equilibrium dialysis to measure free fraction (% unbound) in serum .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

- Challenges: Low solubility in common solvents and polymorphism due to flexible piperidine-quinoline linkage .

- Solutions:

Advanced: How should researchers resolve contradictory data in biological activity assays?

Answer:

- Reproducibility Checks: Repeat assays in triplicate across independent labs to confirm IC₅₀ trends .

- Counter-Screens: Test against unrelated targets (e.g., COX-2, β-lactamase) to rule out off-target effects .

- Orthogonal Methods: Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Basic: What functionalization strategies enable diversification of the quinoline core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.